(S)-(+)-3-Methyl-2-butyl isothiocyanate

Description

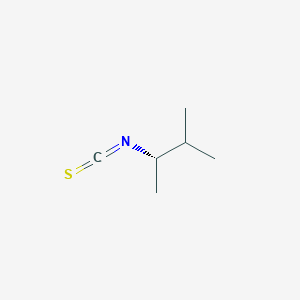

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-isothiocyanato-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVRRVJBEIYPRH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426977 | |

| Record name | (S)-(+)-3-Methyl-2-butyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745783-99-7 | |

| Record name | (2S)-2-Isothiocyanato-3-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-3-Methyl-2-butyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Biosynthesis, and Isolation Methodologies for Research

Distribution and Identification in Botanical Species

(S)-(+)-3-Methyl-2-butyl isothiocyanate , a chiral organosulfur compound, is a naturally occurring isothiocyanate found in a select group of plants. Its presence is characteristic of species within the Brassicaceae family, which are known for producing a variety of glucosinolates and their corresponding hydrolysis products, isothiocyanates.

Research has identified (S)-(+)-3-Methyl-2-butyl isothiocyanate, also known as sec-butyl isothiocyanate, in several plant species. Notably, it is a component of the volatile compounds in wasabi (Wasabia japonica or Eutrema japonicum), a plant highly valued for its pungent rhizome. cabidigitallibrary.org In addition to wasabi, this isothiocyanate has been reported in scurvy-grass (Cochlearia officinalis) and in some varieties of Brassica rapa. mdpi.com The isothiocyanates in these plants contribute to their characteristic sharp and pungent flavors and are part of their natural defense mechanisms against herbivores and pathogens. researchgate.net

While many Brassica vegetables are consumed worldwide, the profile of glucosinolates and the resulting isothiocyanates can vary significantly between different species and even cultivars. researchgate.net For instance, broccoli is a well-known source of sulforaphane (B1684495), while watercress is rich in phenethyl isothiocyanate. oregonstate.edu The occurrence of (S)-(+)-3-Methyl-2-butyl isothiocyanate is more specific and less widespread than some other common isothiocyanates.

Table 1: Botanical Species Containing (S)-(+)-3-Methyl-2-butyl isothiocyanate

| Botanical Name | Common Name | Family |

|---|---|---|

| Wasabia japonica (syn. Eutrema japonicum) | Wasabi, Japanese Horseradish | Brassicaceae |

| Cochlearia officinalis | Scurvy-grass | Brassicaceae |

| Brassica rapa | Field Mustard, Turnip | Brassicaceae |

The isolation of (S)-(+)-3-Methyl-2-butyl isothiocyanate from plant material for research purposes requires methods that can efficiently extract this volatile compound while preserving its chemical and stereochemical integrity. Due to their volatility and potential for degradation, the extraction of isothiocyanates necessitates careful consideration of the techniques employed. mdpi.com

A common approach begins with the enzymatic hydrolysis of the precursor glucosinolates in the plant matrix. This is typically achieved by homogenizing the fresh plant material in water or a buffer solution to allow the endogenous myrosinase enzyme to react with the glucosinolates. mdpi.com For research-grade purity, subsequent extraction and purification steps are crucial.

Solvent Extraction: Liquid-liquid extraction using organic solvents of medium polarity, such as dichloromethane (B109758) or ethyl acetate (B1210297), is frequently used to partition the isothiocyanates from the aqueous plant homogenate. mdpi.com

Supercritical Fluid Extraction (SFE): SFE with carbon dioxide is another effective technique for extracting volatile compounds like isothiocyanates. This method offers the advantage of using a non-toxic, non-flammable, and environmentally friendly solvent that is easily removed from the extract.

Chromatographic Purification: Following the initial extraction, chromatographic techniques are essential for isolating and purifying (S)-(+)-3-Methyl-2-butyl isothiocyanate. High-performance liquid chromatography (HPLC) is a powerful tool for this purpose. For chiral compounds like this isothiocyanate, enantioselective HPLC using a chiral stationary phase is necessary to separate the (S)-(+) enantiomer from any (R)-(-) enantiomer that may be present, ensuring high stereochemical purity for research applications. mdpi.com Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is also widely used for the analysis of volatile isothiocyanates. nih.gov

For achieving high purity, a multi-step process involving initial extraction followed by one or more chromatographic steps is standard practice. The choice of methods depends on the desired scale of purification and the specific research requirements.

Elucidation of Biosynthetic Pathways

The biosynthesis of (S)-(+)-3-Methyl-2-butyl isothiocyanate follows the general pathway for isothiocyanate formation in plants, which involves the enzymatic hydrolysis of a precursor glucosinolate.

Glucosinolates are a class of secondary metabolites derived from amino acids. ruhr-uni-bochum.de The specific side chain of the glucosinolate determines the structure of the resulting isothiocyanate. While the direct precursor to sec-butyl isothiocyanate is sec-butyl glucosinolate, the outline specifies progoitrin (B1231004) and gluconapoleiferin (B217463).

Progoitrin: This glucosinolate is known to be present in various Brassica species, including Chinese cabbage seeds. mdpi.com Upon hydrolysis by myrosinase, progoitrin primarily yields goitrin, a cyclic sulfur compound. mdpi.com While isothiocyanates are the major products of many glucosinolate hydrolyses, the formation of other products like goitrin can occur, depending on the structure of the glucosinolate side chain.

Gluconapoleiferin: The chemical structure of gluconapoleiferin has been identified. nih.govuni.lunih.gov However, its direct role as a precursor to (S)-(+)-3-Methyl-2-butyl isothiocyanate is not well-established in the scientific literature. The biosynthesis of the sec-butyl side chain of the corresponding glucosinolate is derived from the amino acid isoleucine. nih.gov

The biosynthesis of glucosinolates is a multi-step process involving chain elongation of the precursor amino acid, followed by the formation of the core glucosinolate structure. nih.gov

The pivotal step in the formation of (S)-(+)-3-Methyl-2-butyl isothiocyanate is the enzymatic hydrolysis of its precursor glucosinolate by myrosinase (a thioglucoside glucohydrolase). nih.gov In intact plant tissue, glucosinolates and myrosinase are physically separated in different cellular compartments. When the plant tissue is damaged, for instance, by chewing or cutting, myrosinase comes into contact with the glucosinolates, initiating the hydrolysis reaction. cabidigitallibrary.org

The enzymatic reaction involves the cleavage of the thioglucosidic bond in the glucosinolate molecule, leading to the formation of an unstable aglycone intermediate. researchgate.net This intermediate then undergoes a spontaneous rearrangement, known as the Lossen rearrangement, to form the corresponding isothiocyanate. The stereochemistry of the precursor glucosinolate can influence the stereochemistry of the final isothiocyanate product.

The activity of myrosinase and the subsequent yield of isothiocyanates are influenced by several factors, including pH and temperature. Optimal conditions for myrosinase activity are generally around a neutral pH. mdpi.com

Advanced Chemical Synthesis and Derivatization Strategies for Research Applications

Preparation of Labeled Analogs for Mechanistic Studies

To investigate the mechanisms of action, metabolic fate, and target engagement of (S)-(+)-3-Methyl-2-butyl isothiocyanate, the synthesis of isotopically labeled and derivatized analogs is essential.

Isotopic Labeling (e.g., Deuterium, Carbon-13, Nitrogen-15)

Isotopic labeling is a powerful tool for mechanistic studies, particularly in conjunction with techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov For (S)-(+)-3-Methyl-2-butyl isothiocyanate, labeling can be introduced at several positions.

A common strategy involves using isotopically labeled precursors in the synthesis. nih.gov Since (S)-(+)-3-Methyl-2-butylamine can be synthesized from L-isoleucine, one could start with commercially available ¹³C, ¹⁵N, or deuterium-labeled L-isoleucine. For instance, using L-isoleucine-¹³C₅,¹⁵N would result in a fully labeled amine precursor. Methyl-specific labeling is another advanced technique where ¹³CH₃-labeled methyl probes are introduced into a perdeuterated molecule, which is particularly useful for NMR studies of protein-ligand interactions. nih.govnih.gov The synthesis would proceed by converting the labeled amino acid to the corresponding labeled amine, followed by conversion to the isothiocyanate using one of the stereoselective methods described above.

Fluorinated and Other Tracer Derivatizations for Biological Probes

Introducing fluorine atoms or other tracer groups can create valuable probes for biological studies. Fluorine can alter the electronic properties and metabolic stability of a molecule and the ¹⁹F nucleus is an excellent probe for NMR studies.

The synthesis of fluorinated analogs of (S)-(+)-3-Methyl-2-butyl isothiocyanate could be approached by incorporating fluorine into the alkyl backbone. For example, a synthetic route could be designed to produce 3-Methyl-4,4,4-trifluoro-2-butylamine as a precursor. The introduction of a trifluoromethyl group can significantly impact the compound's lipophilicity and binding interactions. Recently, new isothiocyanate derivatives containing fluorine have been synthesized and evaluated for their biological activities, demonstrating the feasibility of this approach. rsc.org Other tracer groups, such as those containing a terminal alkyne or azide (B81097) for click chemistry applications, could also be installed on the alkyl chain to facilitate the study of its biological targets.

Synthesis of Structural Analogs for Comprehensive Structure-Activity Relationship (SAR) Investigations

To understand how the chemical structure of (S)-(+)-3-Methyl-2-butyl isothiocyanate relates to its biological activity, a systematic synthesis of structural analogs is required. SAR studies involve modifying specific parts of the molecule and evaluating the effect of these changes on its potency and selectivity. nih.govjohnshopkins.edu For this compound, modifications could target the alkyl chain length, the branching pattern, or the introduction of other functional groups.

Research on analogs of other bioactive isothiocyanates, such as sulforaphane (B1684495), has shown that the length of the carbon chain separating the isothiocyanate group from another functional group is critical for activity. nih.govjohnshopkins.edu Similar principles can be applied here. Analogs could be designed to explore the importance of the sec-butyl group's steric bulk and stereochemistry.

Table 2: Proposed Structural Analogs for SAR Studies

| Analog | Structure | Rationale for Synthesis |

| 1 | (R)-(-)-3-Methyl-2-butyl isothiocyanate | To determine the importance of the (S)-stereocenter for biological activity. |

| 2 | 2-Butyl isothiocyanate | To evaluate the effect of removing the methyl branch. |

| 3 | 3,3-Dimethyl-2-butyl isothiocyanate | To increase steric bulk near the chiral center. |

| 4 | 4-Methyl-2-pentyl isothiocyanate | To investigate the effect of increasing the chain length by one carbon. |

| 5 | 1-(Isothiocyanatomethyl)-2-methylpropane | To explore a different branching pattern (iso-butyl derivative). |

| 6 | exo-2-Isothiocyanatonorbornane | To introduce conformational restriction to the alkyl backbone. nih.gov |

By synthesizing and testing such a library of compounds, researchers can build a detailed SAR model, providing insights into the structural requirements for the desired biological effect and guiding the design of more potent and selective agents. mdpi.com

Mechanistic Investigations of Biological Activities in Research Models

In Vitro Studies on Cellular and Subcellular Systems

In vitro research on isothiocyanates derived from wasabi has begun to unravel the complex cellular and molecular mechanisms underlying their biological effects. numberanalytics.comnih.gov

Isothiocyanates from wasabi have been shown to possess potent antimicrobial properties against a variety of microorganisms. numberanalytics.comnih.gov The primary active compounds, most notably Allyl isothiocyanate (AITC), are released upon the crushing or grating of the plant material. numberanalytics.com The antimicrobial effects of these compounds are multifaceted, involving the disruption of cellular structures and vital metabolic processes. numberanalytics.com

The antibacterial activity of wasabi and its constituent isothiocyanates has been demonstrated against several pathogenic bacteria, including Escherichia coli O157:H7 and Staphylococcus aureus. nih.govresearchgate.net Studies have shown that AITC is a major contributor to wasabi's antibacterial properties. nih.gov The minimum inhibitory concentration (MIC) of wasabi powder against E. coli O157:H7 and S. aureus has been reported to be 1% (10 mg/ml), while the MIC for pure AITC against these pathogens is in the range of 10 to 100 μg/ml. nih.govresearchgate.net At a concentration of 500 μg/ml, AITC exhibited bactericidal effects against both pathogens. nih.govresearchgate.net

Antibacterial Activity of Wasabi and Allyl isothiocyanate (AITC)

| Agent | Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Wasabi Powder | E. coli O157:H7 | 1% (10 mg/ml) | nih.govresearchgate.net |

| Wasabi Powder | S. aureus | 1% (10 mg/ml) | nih.govresearchgate.net |

| Allyl isothiocyanate (AITC) | E. coli O157:H7 | 10-100 µg/ml | nih.govresearchgate.net |

| Allyl isothiocyanate (AITC) | S. aureus | 10-100 µg/ml | nih.govresearchgate.net |

While much of the research has focused on antibacterial effects, isothiocyanates are also known to exhibit antifungal properties. nih.gov The mechanisms are thought to be similar to those observed in bacteria, involving the disruption of cell membrane integrity and the inhibition of key metabolic enzymes. numberanalytics.comnih.gov For example, an extract of Cleome chrysantha, which contains isothiocyanates, demonstrated good inhibitory activity against the growth of Saccharomyces cerevisiae. nih.gov

A primary mechanism of antimicrobial action for isothiocyanates is the disruption of microbial cell membranes. numberanalytics.comnih.gov ITCs can interact with the cell membrane, leading to structural damage, increased permeability, and eventual cell lysis. numberanalytics.comresearchgate.net This damage to the cell membrane interferes with the cell's ability to maintain its internal environment and carry out essential functions. researchgate.net Furthermore, ITCs can inhibit enzymes crucial for microbial metabolism and replication, further contributing to their antimicrobial effects. numberanalytics.com Some studies also suggest that ITCs can induce DNA damage in microorganisms. numberanalytics.com

Isothiocyanates from wasabi, particularly 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC), have been investigated for their potential anticancer activities. nih.govresearchgate.netnih.gov These studies have primarily been conducted using various cancer cell lines and have focused on the induction of apoptosis, or programmed cell death.

Research has shown that 6-MSITC can induce apoptosis in several types of cancer cells, including human breast cancer and colorectal cancer cells. nih.govnih.gov One of the key mechanisms identified is the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. nih.gov In studies with human colorectal cancer cells (HCT116), 6-MSITC was found to cause the activation of caspase-3, a key executioner caspase. nih.gov

The induction of apoptosis by 6-MSITC appears to involve the mitochondrial pathway. nih.gov This is characterized by a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade. nih.gov Interestingly, the apoptotic effects of 6-MSITC in colorectal cancer cells were observed to be independent of the p53 tumor suppressor protein, suggesting that it may be effective against cancers with p53 mutations. nih.gov

In human breast cancer cell lines (MDA-MB-231, MDA-MB-453, and MCF-7), 6-MSITC also induced apoptosis, as evidenced by DNA fragmentation and increased caspase 3/7 activity. nih.gov Furthermore, in some breast cancer cell lines, 6-MSITC was found to inhibit the NF-κB signaling pathway, which is often dysregulated in cancer and plays a role in promoting cell survival. nih.gov

Effects of 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC) on Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| HCT116 (p53+/+ and p53-/-) | Colorectal Cancer | Inhibition of cell proliferation, induction of apoptosis | Mitochondrial dysfunction, caspase-3 activation (p53-independent) | nih.gov |

| MDA-MB-231, MDA-MB-453, MCF-7 | Breast Cancer | Inhibition of proliferation, induction of apoptosis | DNA fragmentation, increased caspase 3/7 activity, inhibition of NF-κB pathway | nih.gov |

| PANC-1, BxPC-3 | Pancreatic Cancer | Inhibition of cell viability, induction of mitotic arrest and apoptosis | G2/M phase arrest, inhibition of cancer stem cell signaling (SOX2) | researchgate.net |

Anti-Proliferative and Apoptotic Pathways in Cancer Cell Line Research

Regulation of Cell Cycle Progression and Checkpoint Control

There is currently no available scientific literature detailing the effects of (S)-(+)-3-Methyl-2-butyl isothiocyanate on the regulation of cell cycle progression or checkpoint control in cancer research models. Studies on other isothiocyanates, such as benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), have shown that they can induce cell cycle arrest, often at the G2/M phase. nih.gov This is sometimes associated with increased DNA damage and the activation of checkpoint kinases. nih.gov However, it is crucial to note that these findings cannot be directly extrapolated to (S)-(+)-3-Methyl-2-butyl isothiocyanate, as even minor structural differences can significantly alter biological activity. nih.gov

Modulation of Gene Expression and Epigenetic Mechanisms in Cancer Research Models

Specific data on the modulation of gene expression or epigenetic mechanisms by (S)-(+)-3-Methyl-2-butyl isothiocyanate in cancer research models is not present in published research. Research on other ITCs, for instance, has demonstrated the ability to alter the expression of genes involved in tumor suppression and cell proliferation. mdpi.comnih.gov Furthermore, the broader field of oncology is exploring the role of epigenetic alterations, such as DNA methylation and histone modifications, in cancer development and as potential therapeutic targets. scbt.comnih.govupol.cz However, no studies have yet investigated whether (S)-(+)-3-Methyl-2-butyl isothiocyanate exerts any such effects.

Enzymatic Modulation and Inhibition Studies in Cellular Assays

Interaction with Phase I and Phase II Detoxification Enzymes (e.g., Glutathione (B108866) S-Transferases)

There are no specific studies on the interaction of (S)-(+)-3-Methyl-2-butyl isothiocyanate with Phase I and Phase II detoxification enzymes. Isothiocyanates, as a class, are known to modulate these enzyme systems. upol.czacs.orgmendeley.com In particular, many ITCs are recognized as inducers of Phase II enzymes, including glutathione S-transferases (GSTs), which play a role in detoxifying potential carcinogens. nih.govacs.org The induction of these enzymes is a key mechanism often cited for the potential chemopreventive effects of dietary isothiocyanates. acs.org Without dedicated research, it remains unknown if (S)-(+)-3-Methyl-2-butyl isothiocyanate shares this property.

Influence on Other Key Enzyme Systems

No research has been published detailing the influence of (S)-(+)-3-Methyl-2-butyl isothiocyanate on other key enzyme systems.

In Vivo Studies Utilizing Non-Human Biological Models

Assessment of Biological Effects in Preclinical Animal Models (e.g., Rodents)

There is a lack of published in vivo studies assessing the biological effects of (S)-(+)-3-Methyl-2-butyl isothiocyanate in any preclinical animal models. While various isothiocyanates have been investigated in rodent models for their potential health effects, these findings are specific to the compounds tested. nih.gov For example, studies on 4-(methylthio)butyl isothiocyanate have been conducted in Sprague-Dawley rats to evaluate its effects in a model of chemically induced cancer. nih.gov Such preclinical models are essential for understanding the systemic effects of a compound. mdpi.com However, no such data exists for (S)-(+)-3-Methyl-2-butyl isothiocyanate.

Investigation of Mechanistic Pathways and Tissue-Specific Responses in Animal Systems

Detailed in vivo studies elucidating the specific mechanistic pathways and tissue-specific responses following administration of (S)-(+)-3-Methyl-2-butyl isothiocyanate in animal models are not extensively documented in publicly available scientific literature. Research on the broader class of isothiocyanates has shown that these compounds can inhibit carcinogenesis in animal models. nih.gov However, the metabolic fate, tissue distribution, and specific in vivo molecular interactions of the (S)-(+)-3-Methyl-2-butyl variant are yet to be thoroughly investigated. General studies on isothiocyanates indicate that their effects can be tissue-dependent, but extrapolating these findings directly to (S)-(+)-3-Methyl-2-butyl isothiocyanate is not scientifically rigorous without specific experimental data.

Identification of Molecular Targets and Signaling Cascade Perturbations

The biological effects of isothiocyanates are predicated on their ability to interact with and modify cellular macromolecules, thereby perturbing signaling cascades. As electrophilic compounds, isothiocyanates are known to react with nucleophilic moieties on proteins, particularly the thiol groups of cysteine residues. nih.gov

Advanced analytical techniques are crucial for pinpointing the molecular targets of bioactive compounds. Proteomic and metabolomic strategies have been employed to identify the protein targets of the isothiocyanate class of compounds, revealing interactions with various cellular proteins. nih.govnih.gov For instance, studies on other isothiocyanates have identified proteins such as tubulin as a binding target, leading to cell cycle arrest and apoptosis. nih.gov

However, specific proteomic or metabolomic studies designed to identify the unique binding partners of (S)-(+)-3-Methyl-2-butyl isothiocyanate are not currently available in the scientific literature. Such studies would be necessary to create a detailed profile of its cellular interactions and to understand its specific biological activity. Liquid chromatography–mass spectrometry (LC-MS) assisted metabolomics is a powerful tool that has been used to understand the biotransformation and detoxification pathways of isothiocyanates in biological systems, such as the gut microbiome of insects. mdpi.com

Table 1: Predicted Collision Cross Section (CCS) Data for 3-Methyl-2-butyl isothiocyanate

This table presents predicted physicochemical data which is important for analytical techniques like ion mobility-mass spectrometry, a tool used in metabolomics and proteomics.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]+ | 130.06850 | 126.5 |

| [M+Na]+ | 152.05044 | 133.4 |

| [M-H]- | 128.05394 | 128.6 |

| [M+NH4]+ | 147.09504 | 149.5 |

| [M+K]+ | 168.02438 | 132.7 |

| [M+H-H2O]+ | 112.05848 | 121.4 |

| [M+HCOO]- | 174.05942 | 145.4 |

| [M+CH3COO]- | 188.07507 | 177.7 |

| Data sourced from PubChem. uni.lu This data is predicted and not experimentally determined. |

Signal transduction pathways are critical networks that govern cellular responses. The nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to inflammatory processes and cellular proliferation, and are common targets for isothiocyanates. nih.govnih.govnih.gov

NF-κB Pathway: Generally, isothiocyanates have been shown to possess anti-inflammatory properties by suppressing the NF-κB signaling pathway. nih.govnih.gov This is often achieved by inhibiting the degradation of the IκBα protein, which prevents the nuclear translocation of the active p65 subunit of NF-κB. nih.govnih.gov The subsequent reduction in NF-κB activity leads to decreased transcription of pro-inflammatory genes like iNOS, COX-2, and various interleukins. nih.govnih.gov While a range of synthetic isothiocyanates have demonstrated potent anti-NF-κB activity, specific experimental validation for (S)-(+)-3-Methyl-2-butyl isothiocyanate is lacking. nih.govnih.gov

MAPK Pathway: The MAPK signaling cascade, which includes pathways like JNK, p38, and ERK, is involved in cellular processes like proliferation, differentiation, and apoptosis. nih.gov Some isothiocyanates, such as Benzyl isothiocyanate (BITC), have been found to modulate these pathways by activating the pro-apoptotic JNK and p38 pathways while inhibiting the pro-survival ERK pathway. nih.gov The specific influence of (S)-(+)-3-Methyl-2-butyl isothiocyanate on the various components of the MAPK cascade has not been reported.

Redox homeostasis is the maintenance of a balance between reactive oxygen species (ROS) and the cell's antioxidant defense systems. nih.govmdpi.com A disruption of this balance leads to oxidative stress, a condition implicated in numerous pathological states. Isothiocyanates are known to modulate this balance significantly. nih.govresearchgate.net

Many isothiocyanates exert their effects by inducing a state of mild oxidative stress, which in turn activates protective cellular mechanisms. researchgate.net A key pathway in this response is the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. mdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm. mdpi.com Electrophilic compounds like isothiocyanates can react with sensor proteins, leading to the release and activation of Nrf2. Activated Nrf2 then translocates to the nucleus to initiate the transcription of a suite of antioxidant and cytoprotective genes. researchgate.netmdpi.com

While this is a well-established mechanism for the isothiocyanate class, the specific capacity of (S)-(+)-3-Methyl-2-butyl isothiocyanate to induce ROS, interact with the Nrf2 pathway, and modulate specific antioxidant enzymes has not been experimentally determined.

Metabolism and Biotransformation Pathways in Biological Systems Research

Detailed Analysis of Glutathione (B108866) Conjugation and the Mercapturic Acid Pathway

The initial and most critical step in the metabolism of (S)-(+)-3-Methyl-2-butyl isothiocyanate is its conjugation with the endogenous antioxidant, glutathione (GSH). This reaction is primarily catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs). The electrophilic carbon atom of the isothiocyanate group is the target for the nucleophilic attack by the thiol group of GSH, forming a dithiocarbamate (B8719985) conjugate. nih.govmdpi.com This conjugation marks the entry of the compound into the mercapturic acid pathway.

Following the formation of the glutathione conjugate, a series of enzymatic processes occur to further metabolize the compound. nih.govpsu.edu The glutamic acid and glycine (B1666218) residues are sequentially cleaved from the glutathione molecule by enzymes such as γ-glutamyltransferase and dipeptidases, resulting in the formation of the corresponding cysteine conjugate. nih.govpsu.edu The final step in this pathway is the N-acetylation of the cysteine conjugate by N-acetyltransferase to form the mercapturic acid, which is a more water-soluble and readily excretable compound. nih.govnih.gov

Role of Specific Glutathione S-Transferase Isoforms

Research has shown that various GST isoforms exhibit different catalytic efficiencies towards isothiocyanates. Studies on a range of ITCs have demonstrated that GSTM1-1 and GSTP1-1 are generally the most efficient isoforms in catalyzing the conjugation of ITCs with glutathione. mdpi.com In contrast, the GSTA1-1 and GSTM4-4 isoforms are also capable of catalyzing this reaction, although often with lower efficiency. mdpi.com

The specific GST isoforms involved in the metabolism of (S)-(+)-3-Methyl-2-butyl isothiocyanate have not been explicitly identified in published research. However, based on the data for other aliphatic and branched-chain ITCs, it is highly probable that GSTM1-1 and GSTP1-1 play a significant role in its conjugation with GSH. The structure of the alkyl side chain of the ITC can influence the binding and catalytic activity of the specific GST isoforms.

| GST Isoform | General Activity towards Isothiocyanates |

| GSTM1-1 | High catalytic efficiency |

| GSTP1-1 | High catalytic efficiency |

| GSTA1-1 | Moderate catalytic efficiency |

| GSTM4-4 | Lower catalytic efficiency |

This table provides a general overview of GST isoform activity towards isothiocyanates as a class, as specific data for (S)-(+)-3-Methyl-2-butyl isothiocyanate is not available.

Identification and Characterization of Metabolites (e.g., Cysteine Conjugates, Mercapturic Acids)

The primary metabolites of (S)-(+)-3-Methyl-2-butyl isothiocyanate formed through the mercapturic acid pathway are the glutathione conjugate, the cysteine-glycine (B12064536) conjugate, the cysteine conjugate, and the N-acetylcysteine conjugate (mercapturic acid). The detection of these mercapturic acid derivatives in urine is a common method for assessing exposure to isothiocyanates. nih.gov The chemical structures of these metabolites are characterized by the addition of the respective thiol-containing molecules to the isothiocyanate functional group.

| Metabolite | Description |

| (S)-(+)-3-Methyl-2-butyl-dithiocarbamoyl-glutathione | The initial conjugate formed by the reaction of the ITC with glutathione. |

| (S)-(+)-3-Methyl-2-butyl-dithiocarbamoyl-cysteine-glycine | Formed after the removal of the glutamate (B1630785) residue from the glutathione conjugate. |

| (S)-(+)-3-Methyl-2-butyl-dithiocarbamoyl-cysteine | Formed after the removal of the glycine residue from the cysteine-glycine conjugate. |

| N-acetyl-S-((S)-(+)-3-Methyl-2-butyl-dithiocarbamoyl)-cysteine | The final mercapturic acid product, formed by N-acetylation of the cysteine conjugate. |

This table outlines the expected metabolites of (S)-(+)-3-Methyl-2-butyl isothiocyanate based on the established mercapturic acid pathway for isothiocyanates.

Exploration of Other Biotransformation Routes (e.g., Hydrolysis, Oxidation)

While the mercapturic acid pathway is the predominant route for ITC metabolism, other biotransformation pathways such as hydrolysis and oxidation can also occur, although typically to a lesser extent.

Hydrolysis: Isothiocyanates can undergo hydrolysis to form the corresponding amines. In the case of (S)-(+)-3-Methyl-2-butyl isothiocyanate, this would result in the formation of (S)-(+)-3-Methyl-2-butylamine. The rate of hydrolysis is influenced by pH, with acidic or alkaline conditions potentially accelerating the reaction. nih.gov However, under physiological conditions, enzymatic conjugation with glutathione is generally a much faster process.

Oxidation: The alkyl side chain of isothiocyanates can be susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. While specific data for (S)-(+)-3-Methyl-2-butyl isothiocyanate is not available, studies on other alkyl-containing compounds suggest that oxidation can occur, leading to the formation of hydroxylated metabolites. nih.gov The presence of a branched alkyl group in (S)-(+)-3-Methyl-2-butyl isothiocyanate might influence the site and extent of oxidation. It is important to note that some ITCs have been shown to be inhibitors of certain CYP isoforms, which could affect their own metabolism and that of other co-administered substances. nih.gov

Influence of Metabolites on Biological Activity and Pharmacological Profiles in Research Models

An important area of research is the biological activity of the metabolites of isothiocyanates. It is often questioned whether the parent compound or its metabolites are responsible for the observed pharmacological effects.

Studies on various ITC conjugates have shown that they are not merely inactive excretion products. In some cases, the glutathione, cysteine, and N-acetylcysteine conjugates of ITCs have been found to retain biological activity. nih.gov For instance, some ITC-cysteine conjugates have been demonstrated to induce phase II detoxification enzymes and exhibit protective effects against cellular damage. nih.govacs.org

Structure Activity Relationship Sar Studies of S + 3 Methyl 2 Butyl Isothiocyanate and Its Analogs

Stereochemical Influence on Biological Potency and Selectivity

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral environments, leading to stereospecific interactions. In the context of isothiocyanates, while extensive research has been conducted on various analogs, specific studies detailing the stereochemical influence of the chiral center in (S)-(+)-3-Methyl-2-butyl isothiocyanate on its biological potency and selectivity are not extensively documented in publicly available research.

However, the principles of stereoselectivity observed in other biologically active compounds strongly suggest that the (S)- and (R)-enantiomers of 3-Methyl-2-butyl isothiocyanate would exhibit different biological activities. For many chiral compounds, one enantiomer often displays significantly higher potency than the other, or the enantiomers may even have qualitatively different effects. This differential activity arises from the specific fit of the molecule into its biological target.

For instance, research on other chiral molecules has demonstrated that stereochemistry is a critical determinant of potency and pharmacokinetic profiles. It can affect the transport of drugs across cellular membranes, as seen with certain antibiotics, where uptake is a stereospecific process. thegoodscentscompany.com It is therefore highly probable that the (S)-configuration of (+)-3-Methyl-2-butyl isothiocyanate is crucial for its interaction with specific cellular targets, leading to its observed biological effects. The precise nature and magnitude of this stereochemical influence would require dedicated comparative studies between the (S)-(+) and (R)-(-) enantiomers.

Critical Role of the Isothiocyanate Functional Group for Biological Activity

The isothiocyanate (–N=C=S) functional group is the cornerstone of the biological activity observed in this class of compounds. nih.govmdpi.com This highly reactive electrophilic group is considered the crucial pharmacophore, dictating the bioactivity of molecules like sulforaphane (B1684495) and other ITCs. nih.govmdpi.com The carbon atom of the isothiocyanate moiety is susceptible to nucleophilic attack by cellular thiols, most notably cysteine residues in proteins. uni.lu This covalent interaction is a key mechanism through which ITCs exert their effects, including the induction of apoptosis and the modulation of inflammatory pathways. nih.gov

Studies have unequivocally demonstrated that the presence of the isothiocyanate group is essential for the biological effects of these compounds. For example, in a study investigating the inhibition of lung tumorigenesis, 1-dodecyl isothiocyanate showed potent inhibitory activity. mdpi.com However, when the isothiocyanate group was removed (to form dodecane) or replaced with a hydroxyl group (to form 1-dodecanol), the inhibitory activity was completely abolished. mdpi.com This highlights the indispensable nature of the –N=C=S group for the compound's biological function. This principle is broadly applicable across the isothiocyanate family, indicating that the bioactivity of (S)-(+)-3-Methyl-2-butyl isothiocyanate is fundamentally dependent on its isothiocyanate functional group.

Impact of Alkyl Chain Length and Branching on Activity Profiles

The structure of the alkyl side chain attached to the isothiocyanate group plays a significant role in modulating the biological activity of these compounds. Both the length and branching of this alkyl chain can influence the potency and selectivity of ITCs.

Research on a series of arylalkyl isothiocyanates has shown a clear trend of increasing inhibitory activity against lung neoplasia with increasing alkyl chain length. chemrxiv.orgrsc.org For example, phenethyl isothiocyanate (PEITC), with a two-carbon chain, demonstrated a 64% reduction in lung tumor multiplicity in one study, whereas 3-phenylpropyl isothiocyanate (PPITC) and 4-phenylbutyl isothiocyanate (PBITC), with three- and four-carbon chains respectively, decreased tumor multiplicity by a remarkable 96%. chemrxiv.orgrsc.org This suggests that a longer alkyl chain can enhance the biological efficacy of isothiocyanates.

Furthermore, branching of the alkyl chain also has a significant impact. Studies comparing straight-chain and branched-chain alkyl isothiocyanates have revealed that branched isomers can exhibit greater potency. For instance, 2-hexyl isothiocyanate, a secondary ITC, was found to be a more potent inhibitor of lung tumorigenesis than its straight-chain isomer, 1-hexyl isothiocyanate. scbt.comresearchgate.net This increased potency of secondary isothiocyanates is a recurring theme in SAR studies. chemrxiv.orgscbt.comresearchgate.net

Given that (S)-(+)-3-Methyl-2-butyl isothiocyanate possesses a branched alkyl structure (a secondary butyl group), it can be inferred that this structural feature likely contributes to its biological activity profile, potentially enhancing its potency compared to a linear-chain isomer.

Table 1: Impact of Alkyl Chain Structure on the Inhibition of Lung Tumorigenesis by Isothiocyanates This table summarizes findings from studies on various isothiocyanates to illustrate the principles of structure-activity relationships.

| Compound | Alkyl Chain Structure | Relative Inhibitory Potency |

| Phenethyl isothiocyanate (PEITC) | Linear, 2 carbons (arylalkyl) | Moderate |

| 3-Phenylpropyl isothiocyanate (PPITC) | Linear, 3 carbons (arylalkyl) | High |

| 4-Phenylbutyl isothiocyanate (PBITC) | Linear, 4 carbons (arylalkyl) | High |

| 1-Hexyl isothiocyanate | Linear, 6 carbons | Potent |

| 2-Hexyl isothiocyanate | Branched, 6 carbons (secondary) | More potent than 1-hexyl isomer |

| 1-Dodecyl isothiocyanate | Linear, 12 carbons | Very Potent |

Comparative SAR Investigations with Diverse Isothiocyanate Compounds

Comparative studies across a diverse range of isothiocyanates have provided valuable insights into the broader structure-activity relationships governing this class of compounds. These investigations have encompassed natural and synthetic ITCs with varying alkyl and aryl substituents. mdpi.comresearchgate.netmdpi.com

A key finding from these comparative analyses is that the phenyl moiety, present in arylalkyl isothiocyanates like PEITC and benzyl (B1604629) isothiocyanate (BITC), is not an absolute requirement for strong inhibitory activity against tumorigenesis. scbt.com Simple alkyl isothiocyanates have demonstrated potent effects, underscoring the importance of the alkyl chain's characteristics. scbt.comresearchgate.net

The lipophilicity (the ability to dissolve in fats and lipids) and the reactivity of the isothiocyanate group are two critical parameters that are correlated with inhibitory potency. scbt.com Higher lipophilicity, often associated with longer alkyl chains, can facilitate the passage of the compound across cell membranes to reach its intracellular targets.

Furthermore, the nature of the substituent can influence the specific biological activities. For example, aromatic ITCs like benzyl isothiocyanate have been reported to be more potent antimicrobial agents than some aliphatic ITCs. mdpi.com This suggests that while the isothiocyanate group is the primary driver of bioactivity, the nature of the attached R-group can fine-tune the compound's potency and spectrum of action.

These comparative studies provide a framework for understanding the likely biological properties of (S)-(+)-3-Methyl-2-butyl isothiocyanate. Its branched alkyl structure places it within a category of potent alkyl isothiocyanates, and its activity profile would be influenced by its specific lipophilicity and reactivity, as determined by its unique chemical structure.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are fundamental in the analysis of isothiocyanates (ITCs) like (S)-(+)-3-Methyl-2-butyl isothiocyanate. These techniques separate components of a mixture for subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Isothiocyanates

Gas chromatography (GC) is a powerful technique for separating volatile compounds, making it well-suited for the analysis of many isothiocyanates. mdpi.com When coupled with mass spectrometry (MS), it provides a robust method for both separation and identification.

In a typical GC-MS analysis of volatile ITCs, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (such as helium) through a capillary column. yu.edu.jo The column's stationary phase interacts differently with various compounds, leading to their separation based on factors like boiling point and polarity. For instance, a common setup might use a DB-5 or HP-5 capillary column with a programmed temperature gradient to ensure the effective separation of a wide range of volatile compounds. scispace.comresearchgate.net

Once separated, the compounds enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This spectrum serves as a "fingerprint" for identification. For example, the mass spectrum of 2-methylbutyl isothiocyanate shows characteristic fragmentation patterns that can be used for its identification. nist.gov The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of volatile ITCs. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of isothiocyanates, particularly those that are less volatile or thermally labile. mdpi.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase within a column.

Reversed-phase HPLC, often using a C18 column, is commonly employed for ITC analysis. ekb.egresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov The composition of the mobile phase can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.

Various detection modes can be coupled with HPLC for the analysis of ITCs:

Diode-Array Detector (DAD) or UV-Vis Detector: These detectors measure the absorbance of the eluting compounds at one or multiple wavelengths. While many ITCs lack strong chromophores, they can be detected at lower wavelengths, typically around 245-254 nm. ekb.egresearchgate.net For enhanced sensitivity and selectivity, derivatization with a UV-absorbing reagent can be performed. nih.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) offers the high selectivity and sensitivity of mass analysis, allowing for definitive identification and quantification even in complex matrices. nih.govmdpi.com This is particularly valuable for confirming the identity of ITCs and for metabolomics studies. mdpi.com

Fluorescence Detector (FLD): While not universally applicable to all ITCs, some can be derivatized with fluorescent tags to enable highly sensitive detection with an FLD. mdpi.com

The choice of detector depends on the specific analytical requirements, such as the concentration of the analyte and the complexity of the sample matrix.

Development of Chiral Separation Methods for Enantiomeric Purity Assessment

Since (S)-(+)-3-Methyl-2-butyl isothiocyanate is a chiral compound, methods to separate and quantify its enantiomers are crucial for determining its enantiomeric purity. This is important because different enantiomers can exhibit distinct biological activities.

Chiral HPLC is a primary technique for enantiomeric separation. mdpi.com This can be achieved through two main approaches:

Direct Separation: This involves the use of a chiral stationary phase (CSP). These phases are designed with a chiral selector that interacts stereoselectively with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used for the separation of a broad range of chiral compounds, including some isothiocyanates. mdpi.comresearchgate.net

Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing reagent to form diastereomers. nih.govnih.gov These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. 111.68.96 Isothiocyanate-based chiral derivatizing reagents have been successfully used for this purpose. nih.govnih.gov

The development of these chiral separation methods is essential for quality control and for understanding the stereospecific effects of (S)-(+)-3-Methyl-2-butyl isothiocyanate.

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of (S)-(+)-3-Methyl-2-butyl isothiocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For (S)-(+)-3-Methyl-2-butyl isothiocyanate, the ¹H NMR spectrum would show distinct signals for the protons of the methyl groups, the methylene (B1212753) group, and the methine protons, with characteristic chemical shifts and splitting patterns.

¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in a molecule. The ¹³C NMR spectrum of (S)-(+)-3-Methyl-2-butyl isothiocyanate would show signals corresponding to the carbon atoms of the methyl groups, the methylene group, the methine carbons, and the characteristic signal for the isothiocyanate carbon (N=C=S). chemicalbook.com The introduction of ¹³C-labeled methyl groups can enhance the sensitivity of NMR studies, especially for larger molecules. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This is a crucial step in confirming the molecular formula of (S)-(+)-3-Methyl-2-butyl isothiocyanate (C₆H₁₁NS). scbt.com

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides detailed structural information and can be used to confirm the identity of a compound by comparing its fragmentation pattern to that of a known standard or a library spectrum. This technique is particularly useful for identifying and quantifying compounds in complex mixtures with high specificity and sensitivity. nih.gov

Sample Preparation and Extraction Protocols for Complex Biological and Environmental Matrices

The effective isolation of (S)-(+)-3-Methyl-2-butyl isothiocyanate from intricate matrices such as biological tissues, fluids, and environmental samples is a critical prerequisite for accurate analysis. The choice of extraction protocol is paramount and is largely dictated by the physicochemical properties of the isothiocyanate, including its polarity, volatility, and the nature of the sample matrix. nih.gov

A common and fundamental step in the extraction of isothiocyanates from plant materials is the enzymatic hydrolysis of their glucosinolate precursors. nih.gov This is typically achieved by cellular disruption in the presence of water, which allows the endogenous enzyme myrosinase to hydrolyze the corresponding glucosinolate to (S)-(+)-3-Methyl-2-butyl isothiocyanate. nih.govnih.gov The conditions of this hydrolysis, such as temperature and pH, must be carefully controlled to ensure optimal conversion and prevent degradation of the target analyte. nih.gov For instance, studies on other isothiocyanates have shown that myrosinase activity can be significantly influenced by temperature, with optimal conditions varying between different plant species. nih.gov

For the extraction from aqueous-based biological samples (e.g., plasma, urine) and environmental water samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most prevalently used techniques.

Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. Chlorinated solvents like dichloromethane (B109758) and other solvents such as ethyl acetate (B1210297) have been frequently utilized for the extraction of various isothiocyanates. mdpi.com The selection of the organic solvent is critical and should be based on the polarity of (S)-(+)-3-Methyl-2-butyl isothiocyanate to ensure efficient phase transfer.

Solid-Phase Extraction (SPE) offers a more selective and cleaner extraction compared to LLE. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of an appropriate solvent. For isothiocyanates, C18 cartridges are commonly employed. mostwiedzy.pl The sample is loaded onto the pre-conditioned cartridge, interfering compounds are washed away, and the target analyte is subsequently eluted with a solvent like isopropanol. mostwiedzy.pl

For environmental matrices such as soil or plant tissues, more rigorous extraction techniques may be necessary. Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE) are advanced methods that utilize elevated temperatures and pressures to enhance extraction efficiency while reducing solvent consumption. mdpi.com SFE, in particular, is advantageous for volatile compounds and employs supercritical fluids like CO2, which can be modified with co-solvents to tune selectivity.

The following interactive table summarizes common extraction protocols applicable to the analysis of (S)-(+)-3-Methyl-2-butyl isothiocyanate.

| Extraction Technique | Matrix Type | Typical Solvents/Sorbents | Key Considerations |

| Liquid-Liquid Extraction (LLE) | Biological Fluids (Urine, Plasma), Water | Dichloromethane, Ethyl Acetate | Solvent polarity should match the analyte. Emulsion formation can be a challenge. |

| Solid-Phase Extraction (SPE) | Biological Fluids, Water, Plant Extracts | C18, Silica Cartridges | High selectivity and cleaner extracts. Method development for sorbent and solvent selection is crucial. mostwiedzy.pl |

| Pressurized Liquid Extraction (PLE) | Soil, Plant Tissues | Dichloromethane, Acetone | Reduced solvent consumption and faster extraction times compared to conventional methods. mdpi.com |

| Supercritical Fluid Extraction (SFE) | Plant Tissues, Environmental Solids | Supercritical CO2 with co-solvents | Environmentally friendly ("green") technique, suitable for thermally labile compounds. |

Development of Novel Bioanalytical Assays for Mechanistic and Metabolic Research

Investigating the biological activity and metabolic fate of (S)-(+)-3-Methyl-2-butyl isothiocyanate requires the development of sensitive and specific bioanalytical assays. These assays are crucial for understanding its mechanisms of action and how it is processed within a biological system. While specific assays for (S)-(+)-3-Methyl-2-butyl isothiocyanate are not extensively documented, the methodologies developed for other structurally similar isothiocyanates provide a strong foundation.

A primary approach for quantitative analysis involves coupling chromatographic separation with sensitive detection methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for isothiocyanate analysis. researchgate.net Due to the lack of a strong chromophore in many aliphatic isothiocyanates, UV detection can be challenging. mdpi.com Therefore, derivatization or the use of more universal detectors is often necessary.

Derivatization with reagents that introduce a chromophore or fluorophore can significantly enhance detection sensitivity. For instance, derivatization with 1,2-benzenedithiol (B97157) to form a UV-active product is a known method for the spectrophotometric determination of total isothiocyanates. mdpi.com For individual ITC analysis by HPLC, derivatization with reagents like N-acetyl-L-cysteine can be employed. mostwiedzy.pl

Mass Spectrometry (MS) coupled with either GC or HPLC (GC-MS or LC-MS) is the gold standard for the unequivocal identification and quantification of isothiocyanates and their metabolites. researchgate.netnih.gov The high selectivity and sensitivity of MS allow for the detection of trace amounts of the compound and its metabolic products in complex biological matrices. nih.gov

Bioanalytical assays are also employed to study the mechanistic aspects of (S)-(+)-3-Methyl-2-butyl isothiocyanate. These can include in vitro assays to assess its effects on enzyme activity or cellular pathways. For example, studies on other isothiocyanates like benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) have utilized assays to measure their impact on the metabolism of carcinogens by monitoring the formation of specific DNA adducts and urinary metabolites. researchgate.netscispace.com Similar approaches could be adapted to investigate the chemopreventive potential of (S)-(+)-3-Methyl-2-butyl isothiocyanate.

The metabolic profile of isothiocyanates is often characterized by their conjugation with glutathione (B108866), followed by further processing through the mercapturic acid pathway. nih.gov Therefore, bioanalytical methods are developed to detect and quantify these conjugated metabolites in urine and plasma, providing insights into the bioavailability and metabolic clearance of the parent compound. researchgate.net

The table below outlines potential bioanalytical assays for the research of (S)-(+)-3-Methyl-2-butyl isothiocyanate, based on established methods for other isothiocyanates.

| Assay Type | Purpose | Technique | Typical Analytes Measured |

| Quantitative Analysis | Determination of concentration in biological/environmental samples | GC-MS, HPLC-MS | (S)-(+)-3-Methyl-2-butyl isothiocyanate |

| Metabolic Profiling | Identification and quantification of metabolic products | HPLC-MS/MS | Glutathione conjugates, mercapturic acid derivatives |

| Mechanistic Studies | Investigation of biological effects (e.g., enzyme inhibition) | In vitro enzyme assays, cell-based assays | Enzyme activity, specific protein levels, DNA adducts researchgate.netscispace.com |

| Bioavailability Studies | Assessment of absorption and distribution in vivo | HPLC-MS/MS | Parent compound and metabolites in plasma and urine over time researchgate.net |

Comparative Academic Studies and Broader Research Implications

Comparative Analysis with Other Naturally Occurring Isothiocyanates (e.g., Sulforaphane)

(S)-(+)-3-Methyl-2-butyl isothiocyanate belongs to the large family of isothiocyanates (ITCs), organic compounds characterized by the functional group -N=C=S. These compounds are primarily found in cruciferous vegetables as their glucosinolate precursors and are released upon plant tissue damage through enzymatic hydrolysis by myrosinase. While a vast body of research exists for ITCs like sulforaphane (B1684495), phenethyl isothiocyanate (PEITC), and allyl isothiocyanate (AITC), data specifically on (S)-(+)-3-Methyl-2-butyl isothiocyanate is sparse.

The biological activity of isothiocyanates is largely attributed to the electrophilic nature of the carbon atom in the isothiocyanate group, which readily reacts with nucleophiles such as the thiol groups of cysteine residues in proteins. researchgate.net This reactivity underpins many of their observed biological effects, including the induction of phase II detoxification enzymes, antioxidant responses, and anti-inflammatory and anticancer activities. researchgate.netnih.gov

Sulforaphane, arguably the most studied isothiocyanate, exerts its effects through multiple mechanisms, most notably the activation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). nih.gov Nrf2 is a key regulator of the cellular antioxidant response. Sulforaphane is also known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways and can inhibit histone deacetylase (HDAC) activity. nih.gov

In the absence of direct studies on (S)-(+)-3-Methyl-2-butyl isothiocyanate, its branched-chain alkyl structure suggests potential differences in bioavailability, metabolic fate, and target specificity compared to the linear chain of sulforaphane. The steric hindrance from the branched methyl group could influence its reactivity and interaction with target proteins.

A comparative overview of key isothiocyanates is presented below:

| Feature | (S)-(+)-3-Methyl-2-butyl isothiocyanate | Sulforaphane | Phenethyl Isothiocyanate (PEITC) | Allyl Isothiocyanate (AITC) |

| Structure | Branched-chain alkyl | Linear alkyl sulfinyl | Aromatic | Unsaturated alkyl |

| Primary Source | Specific cruciferous vegetables (research limited) | Broccoli, cabbage | Watercress | Mustard, wasabi |

| Key Mechanism | Presumed Nrf2 activation, other mechanisms uninvestigated | Nrf2 activation, HDAC inhibition, apoptosis induction | Apoptosis induction, inhibition of carcinogen-activating enzymes | Cell cycle arrest, apoptosis induction |

| Research Focus | Limited | Extensive (cancer prevention, neuroprotection) | Extensive (cancer chemoprevention) | Extensive (antimicrobial, anticancer) |

Investigation of Synergistic and Antagonistic Interactions with Other Bioactive Compounds in Complex Research Systems

The study of synergistic and antagonistic interactions of isothiocyanates with other bioactive compounds is a burgeoning area of research, aiming to enhance therapeutic outcomes. Research has shown that combinations of different isothiocyanates or isothiocyanates with other phytochemicals or conventional drugs can lead to enhanced efficacy.

For instance, studies have demonstrated synergistic effects when sulforaphane is combined with other compounds:

With other Isothiocyanates: A combination of phenethyl isothiocyanate (PEITC) and sulforaphane has been shown to have a synergistic effect in down-regulating inflammatory markers. nih.gov Similarly, the combination of allyl isothiocyanate (AITC) and sulforaphane has demonstrated a synergistic effect in inhibiting the growth of lung cancer cells. wur.nl

With other Phytochemicals: The combination of sulforaphane and curcumin (B1669340) has shown synergistic effects in some cancer models, though antagonism has also been observed, highlighting the complexity of these interactions. researchgate.net

With Chemotherapeutic Drugs: Sulforaphane has been found to enhance the efficacy of drugs like paclitaxel (B517696) in resistant lung cancer cells. researchgate.net

Due to the lack of specific research on (S)-(+)-3-Methyl-2-butyl isothiocyanate, its potential for synergistic or antagonistic interactions remains unexplored. However, based on the general reactivity of the isothiocyanate group, it is plausible that it could exhibit similar interactive properties. Future research should investigate the potential of (S)-(+)-3-Methyl-2-butyl isothiocyanate to act in concert with or in opposition to other bioactive molecules.

Technological and Methodological Advancements Driven by (S)-(+)-3-Methyl-2-butyl Isothiocyanate Research

Direct technological and methodological advancements specifically driven by research on (S)-(+)-3-Methyl-2-butyl isothiocyanate are not documented in the available literature. However, the broader field of isothiocyanate research has spurred significant innovation in several areas:

Extraction and Purification: The inherent instability and volatility of isothiocyanates have necessitated the development of advanced extraction techniques. researchgate.net Methods such as supercritical fluid extraction, microwave-assisted extraction, and high-pressure processing are being optimized to improve the yield and stability of these compounds from their natural sources. researchgate.net These technologies would be applicable to the extraction of (S)-(+)-3-Methyl-2-butyl isothiocyanate from plant matrices.

Synthesis: The interest in the biological activities of isothiocyanates has led to the development of novel synthetic methodologies. For example, visible-light/copper-catalyzed three-component reactions have been developed for the synthesis of β-aryl isothiocyanates. acs.org Such advancements in synthetic chemistry could be adapted for the efficient and stereoselective synthesis of (S)-(+)-3-Methyl-2-butyl isothiocyanate, which would be crucial for detailed biological evaluation.

Analytical Techniques: The need to accurately quantify and identify isothiocyanates in complex biological and food matrices has driven advancements in analytical methods. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are essential for metabolomics studies to understand the biotransformation and fate of isothiocyanates in biological systems. mdpi.com

Theoretical Frameworks and Predictive Models for Isothiocyanate Biological Action

Theoretical frameworks and predictive models are increasingly being used to understand the structure-activity relationships of isothiocyanates and to predict their biological effects.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR studies are a key theoretical tool in this area. These models correlate the chemical structure of compounds with their biological activity. For isothiocyanates, QSAR models have been developed to predict their antimicrobial activity. researchgate.netwur.nl These models have identified that physicochemical properties such as partial charge, polarity, reactivity, and the shape of the isothiocyanate molecule are key determinants of their antibacterial effects. researchgate.net While no specific QSAR models for (S)-(+)-3-Methyl-2-butyl isothiocyanate were found, its structural parameters could be incorporated into existing models to predict its potential activity.

Molecular Docking and Simulation: These computational techniques can be used to model the interaction of isothiocyanates with their protein targets. For example, docking studies could be employed to predict the binding affinity of (S)-(+)-3-Methyl-2-butyl isothiocyanate to key regulatory proteins like Keap1 (the primary sensor for Nrf2 activation) and compare it to that of sulforaphane. The branched structure of (S)-(+)-3-Methyl-2-butyl isothiocyanate might lead to different binding conformations and energies compared to linear isothiocyanates.

Pharmacophore Modeling: The isothiocyanate functional group (-N=C=S) is considered the key pharmacophore responsible for the bioactivity of this class of compounds. nih.gov Theoretical models focus on how modifications to the side chain, such as the branched alkyl group in (S)-(+)-3-Methyl-2-butyl isothiocyanate, influence the reactivity and accessibility of this pharmacophore, thereby modulating biological activity.

Future Research Directions and Emerging Areas in S + 3 Methyl 2 Butyl Isothiocyanate Research

Exploration of Uncharted Mechanistic Pathways and Molecular Interactions

While the general mechanisms of some isothiocyanates have been studied, the specific molecular interactions and pathways influenced by (S)-(+)-3-Methyl-2-butyl isothiocyanate remain largely unexplored. Future research will likely focus on elucidating these unique interactions.

Isothiocyanates are known to interact with cellular components, primarily through covalent binding to proteins. nih.gov A primary target for many ITCs is the tripeptide glutathione (B108866), forming conjugates that initiate the mercapturic acid metabolic pathway. nih.govmdpi.com Furthermore, studies on other ITCs like benzyl-isothiocyanate (BITC) have shown that they can covalently modify specific cysteine residues on proteins such as tubulin, leading to cell cycle arrest and apoptosis. nih.govnih.gov

Future investigations should aim to identify the specific protein targets of (S)-(+)-3-Methyl-2-butyl isothiocyanate. This could reveal novel mechanisms of action that are distinct from other well-studied ITCs. The reactivity of the isothiocyanate group (-N=C=S) allows for interaction with nucleophilic groups on amino acid residues like cysteine and lysine. nih.gov Identifying the unique portfolio of proteins that (S)-(+)-3-Methyl-2-butyl isothiocyanate interacts with will be crucial for understanding its specific biological effects.

Table 1: Investigated Molecular Interactions of Various Isothiocyanates

| Isothiocyanate | Interacting Molecule | Type of Interaction | Observed Effect | Reference |

| Benzyl-ITC (BITC) | α-tubulin (Cys347) | Covalent Modification | Mitotic arrest, apoptosis | nih.govnih.gov |

| Phenethyl-ITC (PEITC) | Tubulin | Covalent Binding | Growth arrest | nih.govnih.gov |

| Sulforaphane (B1684495) (SFN) | Tubulin | Covalent Binding | Growth arrest | nih.govnih.gov |

| General ITCs | Glutathione (GSH) | Thiocarbamation | Initiation of mercapturic acid pathway | nih.govmdpi.com |

Application in Novel In Vitro Organoid and In Vivo Disease Models

The biological activity of isothiocyanates has been demonstrated in various cancer cell lines and animal models. nih.govnih.gov For instance, BITC and PEITC have shown efficacy in lung cancer cell lines. nih.govnih.gov However, the application of (S)-(+)-3-Methyl-2-butyl isothiocyanate in more advanced and physiologically relevant models is a key future direction.

The use of in vitro organoid models, which are three-dimensional cell cultures that mimic the structure and function of an organ, presents a significant opportunity. These models can provide more accurate predictions of in vivo responses compared to traditional 2D cell cultures. Future studies could utilize organoid models of various tissues to investigate the tissue-specific effects and potential therapeutic applications of (S)-(+)-3-Methyl-2-butyl isothiocyanate.

In parallel, the use of sophisticated in vivo disease models will be essential. Research on other ITCs, such as PEITC, has utilized complex multiorgan carcinogenesis models in rats to understand their effects. nih.gov Similar models could be employed to assess the activity of (S)-(+)-3-Methyl-2-butyl isothiocyanate in various disease contexts. Furthermore, investigating its impact on cancer stem cells, a subpopulation of tumor cells responsible for tumor initiation and recurrence, is a critical area for future research, building on findings with sulforaphane and BITC. nih.gov

Potential for Biosynthetic Engineering and Metabolic Pathway Modification Studies

Isothiocyanates are naturally derived from the enzymatic hydrolysis of glucosinolates found in cruciferous plants. mdpi.comnih.gov This natural production pathway offers significant potential for biosynthetic engineering and metabolic pathway modification to enhance the production of specific ITCs like (S)-(+)-3-Methyl-2-butyl isothiocyanate.

Future research could focus on identifying and engineering the specific biosynthetic genes and enzymes involved in the production of the precursor glucosinolate for (S)-(+)-3-Methyl-2-butyl isothiocyanate. Advances in metabolic engineering could allow for the heterologous production of this compound in microbial systems like E. coli or yeast, or for the enhancement of its production in its natural plant sources. mdpi.com

Furthermore, studies on the gut microbiomes of insects that feed on brassica plants have revealed microbial pathways for isothiocyanate metabolism. mdpi.com These microbial communities could be a source of novel enzymes for detoxification or biotransformation, which could be harnessed for biosynthetic purposes. The chemical synthesis of ITCs has also seen advancements, with various methods being developed for efficient production. mdpi.commdpi.comresearchgate.net Optimizing these synthetic routes for (S)-(+)-3-Methyl-2-butyl isothiocyanate will be a parallel area of focus.

Integration of Multi-Omics Technologies (e.g., Proteomics, Transcriptomics, Metabolomics) for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of (S)-(+)-3-Methyl-2-butyl isothiocyanate, an integrated multi-omics approach is essential. nih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic picture of the cellular response to the compound.

Proteomic studies have been instrumental in identifying the protein targets of other ITCs, such as the interaction of BITC with tubulin. nih.govnih.gov Future research should apply similar proteomic strategies to identify the direct binding partners of (S)-(+)-3-Methyl-2-butyl isothiocyanate.

Transcriptomic analysis can reveal changes in gene expression patterns induced by the compound, providing insights into the signaling pathways that are activated or inhibited. Metabolomic analysis can shed light on how the compound alters cellular metabolism, for instance, by tracking the formation of its glutathione conjugates and subsequent metabolites through the mercapturic acid pathway. mdpi.comnih.gov

By integrating these different omics datasets, researchers can build systems-level models of how (S)-(+)-3-Methyl-2-butyl isothiocyanate exerts its effects, moving beyond a single target or pathway to a more complete understanding of its biological impact. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for enantiomerically pure (S)-(+)-3-Methyl-2-butyl isothiocyanate, and how can reaction parameters be systematically optimized?

The synthesis of chiral isothiocyanates often involves nucleophilic substitution or thiocarbonyl transfer reactions. For example, phenyl isothiocyanate derivatives are synthesized via reactions of amines with thiophosgene or thiocarbamates under controlled conditions . For enantiopure products, asymmetric catalysis or chiral auxiliary-mediated synthesis is critical. Key parameters to optimize include:

- Solvent polarity (e.g., dimethylformamide for stabilizing intermediates) .

- Catalyst selection (e.g., KOH for deprotonation in thiourea formation) .

- Temperature control (e.g., room temperature for minimizing racemization) .

Purification via chiral chromatography or recrystallization ensures enantiomeric excess. Validate purity using HPLC with chiral columns and polarimetry .

Q. How can researchers characterize the structural and spectral properties of (S)-(+)-3-Methyl-2-butyl isothiocyanate to confirm its identity and purity?

Comprehensive characterization involves:

- NMR spectroscopy : Compare H and C chemical shifts with predicted values (e.g., δ 7.34–8.41 ppm for aromatic protons in analogous thiourea derivatives) .

- IR spectroscopy : Confirm the isothiocyanate group (N=C=S) via a sharp peak near 2050–2100 cm .

- Mass spectrometry : Use high-resolution MS to verify molecular ions (e.g., m/z 547 for a related thiadiazole compound) .

Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .

Q. What are the stability considerations for (S)-(+)-3-Methyl-2-butyl isothiocyanate under varying storage and reaction conditions?

Isothiocyanates are sensitive to hydrolysis and oxidation. Key stability factors include:

- Moisture avoidance : Store under inert gas (N) with desiccants .

- Temperature : Decomposition accelerates above 40°C; refrigerate at 2–8°C for long-term storage .

- Compatibility : Avoid strong acids, bases, and oxidizers (e.g., HNO, HO) to prevent exothermic reactions .

Stability in solvents like corn oil has been demonstrated for allyl isothiocyanate (>99% recovery after 7 days) , suggesting similar protocols for related compounds.

Advanced Research Questions

Q. How does the stereochemistry of (S)-(+)-3-Methyl-2-butyl isothiocyanate influence its reactivity in enantioselective organic transformations?

The (S)-configuration can dictate regioselectivity in cycloadditions or nucleophilic attacks. For example:

- In thiourea formation , the chiral center adjacent to the isothiocyanate group may sterically hinder non-preferred attack pathways, enhancing enantioselectivity .

- Kinetic resolution via chiral catalysts (e.g., BINOL-derived phosphoric acids) can amplify stereochemical outcomes in asymmetric synthesis .

Validate stereochemical effects using dynamic NMR or X-ray crystallography of reaction intermediates .

Q. What mechanistic insights explain contradictory data on the biological activity of (S)-(+)-3-Methyl-2-butyl isothiocyanate across different assay systems?

Discrepancies may arise from:

- Cellular uptake variability : Lipophilicity differences alter membrane permeability (logP calculations can predict this) .

- Metabolic conversion : Enzymatic hydrolysis to amines or thiocarbamates may modulate activity .

- Assay conditions (e.g., pH, serum proteins): For example, allyl isothiocyanate’s stability in corn oil vs. aqueous buffers affects bioactivity .

Address contradictions by standardizing assay protocols and using isotope-labeled analogs to track metabolic fate .

Q. How can researchers design experiments to probe the role of (S)-(+)-3-Methyl-2-butyl isothiocyanate in modulating biochemical pathways, such as Nrf2 activation or apoptosis?

Methodological approaches include:

- Dose-response studies : Test 0.1–100 µM concentrations in cell lines (e.g., AGS gastric cells) to establish IC values .

- Gene silencing : Use siRNA against Nrf2 to confirm pathway specificity .

- Flow cytometry : Quantify apoptosis with Annexin V-FITC/PI dual staining .

Correlate results with proteomic profiling to identify downstream targets (e.g., PRDX3 in cisplatin resistance) .

Data Contradiction Analysis